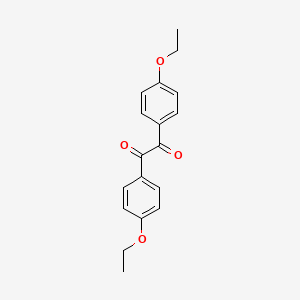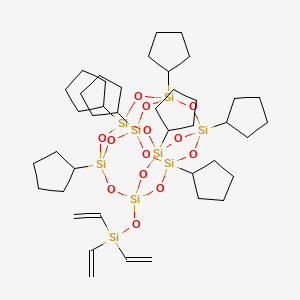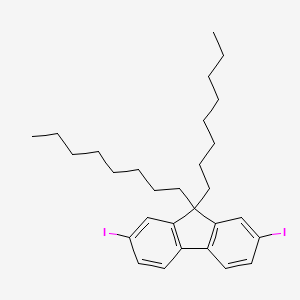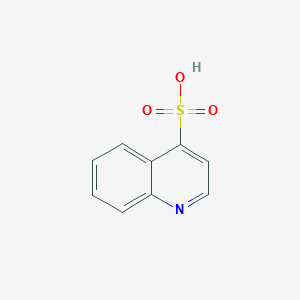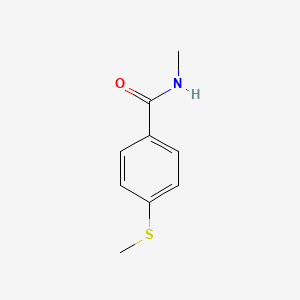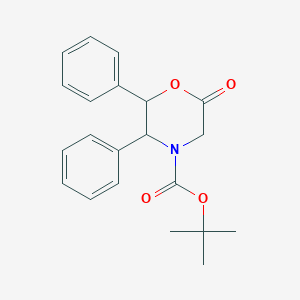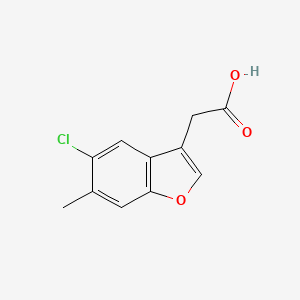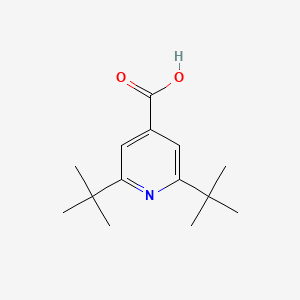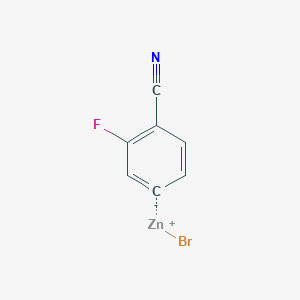
4-Cyano-3-fluorophenylzinc bromide
Overview
Description
4-Cyano-3-fluorophenylzinc bromide: is an organozinc compound with the molecular formula C7H3BrFNZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyano-3-fluorophenylzinc bromide can be synthesized through the reaction of 4-cyano-3-fluorobromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of a catalyst such as palladium to facilitate the formation of the organozinc compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-3-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can also participate in addition reactions and other transformations typical of organozinc compounds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction is typically carried out in a solvent like THF or dimethylformamide (DMF) under mild conditions.
Negishi Coupling: This reaction uses a nickel or palladium catalyst and an organohalide as the coupling partner. The reaction conditions are similar to those of the Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules that incorporate the 4-cyano-3-fluorophenyl moiety.
Scientific Research Applications
Chemistry: 4-Cyano-3-fluorophenylzinc bromide is widely used in organic synthesis for the construction of complex molecules. It is particularly valuable in the pharmaceutical industry for the synthesis of drug candidates and active pharmaceutical ingredients.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules or to synthesize bioactive compounds. Its ability to form carbon-carbon bonds makes it a versatile tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its applications extend to the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-cyano-3-fluorophenylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. This intermediate undergoes transmetalation with the organozinc compound, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
- 4-Cyano-3-fluorophenylboronic acid
- 4-Cyano-3-fluorophenylmagnesium bromide
- 4-Cyano-3-fluorophenylstannane
Comparison: 4-Cyano-3-fluorophenylzinc bromide is unique in its reactivity and stability compared to other organometallic reagents. While 4-cyano-3-fluorophenylboronic acid is commonly used in Suzuki-Miyaura coupling, the zinc bromide derivative offers different reactivity profiles and can be more suitable for certain reaction conditions. Similarly, 4-cyano-3-fluorophenylmagnesium bromide (a Grignard reagent) and 4-cyano-3-fluorophenylstannane (an organotin compound) have their own specific applications and limitations, making this compound a valuable alternative in various synthetic contexts.
Properties
IUPAC Name |
bromozinc(1+);2-fluorobenzene-4-ide-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN.BrH.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1,3-4H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWFBYSTLSLEQQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)C#N.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


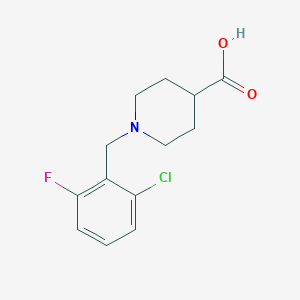

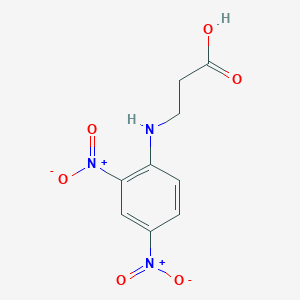
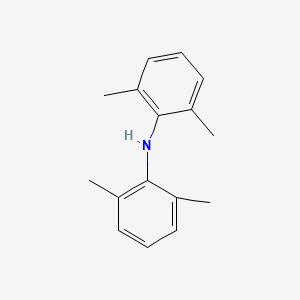
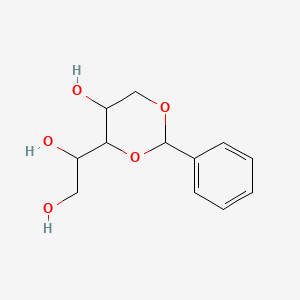
![2-[[3,5-Dihydroxy-6-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1609106.png)
